molecular formula C14H26O2 B14505600 Octan-4-YL hex-2-enoate CAS No. 63616-23-9

Octan-4-YL hex-2-enoate

Cat. No.: B14505600
CAS No.: 63616-23-9
M. Wt: 226.35 g/mol
InChI Key: STUDLZCGVVCZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octan-4-yl hex-2-enoate: is an organic compound with the molecular formula C14H26O2 . It is an ester, characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. This compound is known for its unique chemical structure, which includes a long carbon chain and a double bond, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl hex-2-enoate typically involves the esterification reaction between octan-4-ol and hex-2-enoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of the product, which helps in achieving higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Octan-4-yl hex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octan-4-yl hex-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octan-4-yl hex-2-enoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The double bond in the compound also allows it to undergo addition reactions, which can lead to the formation of different products with distinct biological activities .

Comparison with Similar Compounds

  • Octan-2-yl hex-2-enoate
  • Octan-3-yl hex-2-enoate
  • Octan-4-yl prop-2-enoate

Comparison: Octan-4-yl hex-2-enoate is unique due to its specific ester and double bond configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

CAS No.

63616-23-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

octan-4-yl hex-2-enoate

InChI

InChI=1S/C14H26O2/c1-4-7-9-12-14(15)16-13(10-6-3)11-8-5-2/h9,12-13H,4-8,10-11H2,1-3H3

InChI Key

STUDLZCGVVCZSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)OC(=O)C=CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.